8-Amino-1,2-dihydroxy-6H-benzo[c]chromen-6-one
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Overview
Description
8-Amino-1,2-dihydroxy-6H-benzo[c]chromen-6-one is a compound belonging to the class of benzo[c]chromen-6-ones. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an amino group and two hydroxyl groups, which contribute to its reactivity and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-1,2-dihydroxy-6H-benzo[c]chromen-6-one typically involves the reaction of substituted salicylaldehydes with α,β-unsaturated carbonyl compounds. A key step in the synthesis is the Diels-Alder cycloaddition followed by oxidative aromatization . Another method involves the Hurtley reaction, which combines copper and base to achieve the desired product .
Industrial Production Methods
For industrial-scale production, a scalable synthesis method has been developed. This method involves the use of the Hurtley reaction, which has been optimized to increase the overall yield and reduce the number of steps required .
Chemical Reactions Analysis
Types of Reactions
8-Amino-1,2-dihydroxy-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Amino-1,2-dihydroxy-6H-benzo[c]chromen-6-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Amino-1,2-dihydroxy-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For example, as a phosphodiesterase II inhibitor, it affects the levels of cyclic nucleotides in cells, which in turn influences various cellular processes . The compound’s ability to interact with these targets is due to its unique structure, which allows it to bind effectively to the active sites of enzymes .
Comparison with Similar Compounds
Similar Compounds
Urolithin A: A hydroxylated derivative of benzo[c]chromen-6-one known for its antioxidant properties.
Ellagic Acid: A precursor to urolithins, with a wide range of pharmacological activities.
Uniqueness
8-Amino-1,2-dihydroxy-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern, which imparts distinct biological activities and reactivity compared to other benzo[c]chromen-6-one derivatives .
Properties
Molecular Formula |
C13H9NO4 |
---|---|
Molecular Weight |
243.21 g/mol |
IUPAC Name |
8-amino-1,2-dihydroxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C13H9NO4/c14-6-1-2-7-8(5-6)13(17)18-10-4-3-9(15)12(16)11(7)10/h1-5,15-16H,14H2 |
InChI Key |
CIBLWEYTLAIXMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)OC3=C2C(=C(C=C3)O)O |
Origin of Product |
United States |
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